molecular formula C5H5ClN2O3S B13011493 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide

5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide

Cat. No.: B13011493
M. Wt: 208.62 g/mol
InChI Key: CGJCNIKEIFMWAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxy-3-cyanopyridine with sulfonamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various halogenated compounds .

Scientific Research Applications

5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.

Biological Activity

5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C5_{5}H5_{5}ClN2_{2}O3_{3}S
  • Molecular Weight : 208.62 g/mol
  • IUPAC Name : this compound

The presence of a chloro substituent and a sulfonamide group suggests potential applications in medicinal chemistry, particularly as an antimicrobial agent.

Research indicates that this compound exhibits various biological activities through interaction with specific molecular targets. These interactions may inhibit enzymes critical for cellular processes, leading to modulation of biological pathways associated with disease processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may inhibit key enzymes involved in disease progression .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The biological evaluation of this compound reveals its effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity is summarized in the table below:

Bacterial Strain MIC (μM) Reference Drug
Staphylococcus aureus>100Ciprofloxacin
Staphylococcus epidermidis>100Ciprofloxacin
Escherichia coli>100Ciprofloxacin
Klebsiella pneumoniae>100Ciprofloxacin
Pseudomonas aeruginosa>100Ciprofloxacin

None of the tested concentrations exhibited antimicrobial activities below 100 μM, indicating that while the compound possesses some activity, it may require further optimization for enhanced efficacy .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives exhibiting a spirocyclic structure demonstrated improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study evaluated a series of hydroxypyridone carboxylic acid derivatives that included similar structural motifs to 5-Chloro-4-oxo-1,4-dihydropyridine derivatives. These compounds exhibited significant cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : Research on sulfonamide derivatives has indicated that they can act as inhibitors for specific enzymes involved in metabolic pathways related to cancer and infection . The interaction studies suggest that 5-Chloro-4-oxo-1,4-dihydropyridine derivatives may inhibit enzymes critical for tumor growth and proliferation.

Properties

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

5-chloro-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)9)12(7,10)11/h1-2H,(H,8,9)(H2,7,10,11)

InChI Key

CGJCNIKEIFMWAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)N

Origin of Product

United States

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